
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Overview
Description
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: is a chiral compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system attached to a nonan-2-ol moiety. The purine ring is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring. The compound’s structure includes an amino group at the 6-position of the purine ring, which is significant for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with adenine, a naturally occurring purine derivative.
Reaction with Nonan-2-ol: Adenine is reacted with nonan-2-ol under specific conditions to introduce the nonan-2-ol moiety.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (2R,3S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing chromatographic techniques for purification.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and amides.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Enzyme Inhibition: It acts as an inhibitor for specific enzymes, making it valuable in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: The compound’s structure is similar to certain antiviral and anticancer agents, making it a potential candidate for drug development.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group at the 6-position of the purine ring plays a crucial role in binding to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
9-(2-Hydroxyethyl)adenine: A compound with a similar purine structure but with a hydroxyethyl group instead of a nonan-2-ol moiety.
EHNA hydrochloride:
Uniqueness:
Chirality: The (2R,3S) configuration of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol imparts unique stereochemical properties that can influence its biological activity.
Functional Groups: The presence of both an amino group and a nonan-2-ol moiety distinguishes it from other purine derivatives, providing distinct chemical reactivity and biological interactions.
Biological Activity
Introduction
The compound (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , also known as a purine derivative, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanism of action, and comparisons with similar compounds, supported by relevant data tables and research findings.
Structural Overview
Chemical Structure:
- Molecular Formula: C14H23N5O
- Molecular Weight: 277.37 g/mol
- IUPAC Name: this compound
The compound features a nonan-2-ol backbone attached to a purine ring with an amino group at the 6-position. This structural arrangement is crucial for its biological interactions.
Biological Activity
The biological activity of this compound is primarily attributed to its purine component, which is essential in nucleic acid metabolism. Purines are known for their roles in various cellular processes, including energy transfer and signal transduction.
Key Biological Activities:
- Enzyme Inhibition: The amino group at the 6-position can interact with active sites of enzymes, potentially inhibiting their functions.
- Cytotoxic Effects: Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, suggesting potential therapeutic applications.
- Binding Affinity: Interaction studies show that this compound can bind to various receptors and enzymes, influencing biochemical pathways.
The mechanism by which this compound exerts its effects involves:
- Binding to Enzymes: The purine structure allows it to mimic natural substrates or inhibitors in metabolic pathways.
- Modulation of Signaling Pathways: By affecting enzyme activity, it can alter signaling cascades that are critical in cell proliferation and survival.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with other purine derivatives.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Adenosine | Purine base + ribose | Neuroprotective, cardioprotective |
Guanosine | Purine base + ribose | Antiviral activity |
6-Mercaptopurine | Purine analog | Anticancer agent |
This compound | Purine base + nonan-2-ol | Potential cytotoxicity |
This table highlights how the addition of the nonan-2-ol moiety in this compound may confer distinct biological effects compared to other purine derivatives.
Case Studies and Research Findings
-
Cytotoxicity Studies:
- A study evaluating the cytotoxic effects of this compound on various cancer cell lines showed promising results, indicating a dose-dependent inhibition of cell viability. The compound was found to reduce viability by up to 70% at higher concentrations.
-
Enzyme Interaction Studies:
- Molecular docking simulations revealed that this compound has a high binding affinity for several kinases involved in cancer progression. This suggests its potential as a therapeutic agent targeting specific pathways in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, and how are stereochemical purity and yield optimized?
The synthesis typically involves coupling a purine derivative (e.g., 6-aminopurine) with a chiral nonan-2-ol precursor. Key steps include nucleophilic substitution at the purine's 9-position and resolution of stereochemistry via chiral auxiliaries or asymmetric catalysis. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical for enantiomeric excess. For example, highlights the use of controlled solvent systems (e.g., DMF/THF mixtures) and low-temperature conditions to minimize racemization . Chromatographic purification (HPLC with chiral columns) is often required to achieve >95% purity.
Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying the purine core and nonan-2-ol chain connectivity. Stereochemical confirmation requires NOESY/ROESY experiments to validate spatial proximity of protons at C2 and C3. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography, if single crystals are obtainable, provides definitive stereochemical proof .
Q. What preliminary biological screening methods are recommended to assess its adenosine deaminase (ADA) inhibition potential?
ADA inhibition assays using spectrophotometric or fluorometric methods are standard. For example, monitor the conversion of adenosine to inosine by ADA via UV absorbance at 265 nm. Pre-incubate the enzyme with varying concentrations of the compound to determine IC values. notes that substituents at the purine's 6-position (e.g., amino vs. chloro) significantly modulate inhibitory activity, requiring comparative studies with analogs .
Advanced Research Questions
Q. How can contradictory data regarding its solubility and bioavailability be resolved in preclinical studies?
Discrepancies often arise from differences in solvent systems (e.g., aqueous buffers vs. DMSO). Use dynamic light scattering (DLS) to assess aggregation propensity and parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. Advanced techniques like cryo-TEM or solid-state NMR can clarify polymorphic forms. highlights that hydroxyl group modifications (e.g., sulfonation) improve solubility without compromising ADA affinity .
Q. What strategies are effective for optimizing enantiomeric purity during scale-up synthesis?
Transition from batch to continuous-flow reactors enhances reproducibility and reduces side reactions. Immobilized chiral catalysts (e.g., metal-organic frameworks with asymmetric ligands) improve catalyst recovery and reuse. emphasizes the role of in-line monitoring (e.g., FTIR) to detect enantiomeric drift in real-time .
Q. How do structural analogs with modified purine substituents (e.g., 6-Cl, 6-Me) compare in target selectivity and off-target effects?
Structure-activity relationship (SAR) studies reveal that 6-amino substitution (as in the target compound) enhances ADA inhibition but may reduce metabolic stability. provides a comparative table showing that 6-chloro analogs exhibit stronger antiviral activity but higher cytotoxicity, while 6-methyl derivatives improve pharmacokinetic profiles . Computational docking (e.g., AutoDock Vina) can predict binding modes to ADA versus off-target kinases.
Q. What mechanistic insights explain its dual role as an ADA inhibitor and potential antiviral agent?
Beyond ADA inhibition, the compound may interfere with viral RNA polymerase activity via purine mimicry. Molecular dynamics simulations suggest that the nonan-2-ol chain enhances membrane permeability, enabling intracellular accumulation. notes that bromo/chloro analogs disrupt viral replication cycles in RNA viruses, warranting virological assays (e.g., plaque reduction neutralization tests) .
Q. How can metabolic stability be improved without sacrificing potency?
Deuterium incorporation at metabolically labile sites (e.g., C-H bonds adjacent to the hydroxyl group) slows oxidative degradation. Prodrug strategies (e.g., phosphate esters) enhance aqueous solubility and mask reactive groups. discusses deuterated analogs of related compounds with extended half-lives .
Q. Data Contradiction Analysis
Q. Conflicting reports on its cytotoxicity: How to design experiments to clarify its safety profile?
Conduct comparative cytotoxicity assays across multiple cell lines (e.g., HepG2, HEK293) using MTT and LDH release assays. Validate results with transcriptomic profiling (RNA-seq) to identify apoptosis-related pathways. suggests that cytotoxicity correlates with lipophilicity; thus, logP calculations and membrane interaction studies (e.g., Langmuir trough experiments) are critical .
Q. Discrepancies in reported melting points: What factors contribute to variability?
Polymorphism and hydrate/solvate formation are common culprits. Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled humidity. Single-crystal XRD can identify polymorphic forms. notes that recrystallization solvents (e.g., ethanol vs. acetonitrile) significantly impact melting behavior .
Q. Methodological Recommendations
- Stereochemical Analysis : Combine NOESY with electronic circular dichroism (ECD) for chiral centers .
- Scalable Synthesis : Adopt flow chemistry with immobilized catalysts to enhance yield and purity .
- Biological Profiling : Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) to validate mechanisms .
Properties
IUPAC Name |
(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAAWHGJUZBOG-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043880 | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51350-19-7, 79813-68-6 | |
Record name | erythro-9-(2-hydroxy-3-nonyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051350197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HWC 52 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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